molecular formula C9H8N2OS B599205 1-(4-Amino-3-thiocyanatophenyl)ethanone CAS No. 14505-89-6

1-(4-Amino-3-thiocyanatophenyl)ethanone

Cat. No.: B599205
CAS No.: 14505-89-6
M. Wt: 192.236
InChI Key: ZEEILPULDBVFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-3-thiocyanatophenyl)ethanone is an acetophenone derivative featuring an amino group (-NH₂) at the para position and a thiocyanate (-SCN) group at the meta position on the phenyl ring. The molecular formula is C₉H₈N₂OS, with a molecular weight of 204.24 g/mol. While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs suggest utility in pharmaceuticals, agrochemicals, or materials science as intermediates or bioactive agents.

Properties

IUPAC Name

(5-acetyl-2-aminophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-6(12)7-2-3-8(11)9(4-7)13-5-10/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEILPULDBVFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743608
Record name 5-Acetyl-2-aminophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14505-89-6
Record name 5-Acetyl-2-aminophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-thiocyanatophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-aminoacetophenone with thiocyanate under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-thiocyanatophenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-thiocyanatophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s thiocyanate group can participate in nucleophilic reactions, while the amino group can form hydrogen bonds or engage in other interactions with biological molecules . These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 1-(4-Amino-3-thiocyanatophenyl)ethanone, differing in substituent type, position, or functional groups. Key comparisons are summarized in Table 1.

1-(4-Amino-3-methylphenyl)ethanone

  • Molecular Formula: C₉H₁₁NO
  • Substituents : 4-NH₂, 3-CH₃
  • Properties: The methyl group is electron-donating, increasing electron density on the ring compared to the thiocyanate group. This enhances solubility in nonpolar solvents but reduces electrophilicity at the carbonyl.

1-(4-Amino-3-hydroxyphenyl)ethanone

  • Molecular Formula: C₈H₉NO₂
  • Substituents : 4-NH₂, 3-OH
  • Properties: The hydroxyl group introduces hydrogen bonding, raising melting points (e.g., 178–179°C for 1-(3-Amino-2-hydroxyphenyl)ethanone ). Compared to thiocyanate, the -OH group is more polar but less reactive in nucleophilic substitutions.

1-(2-Amino-6-nitrophenyl)ethanone

  • Molecular Formula : C₈H₈N₂O₃
  • Substituents: 2-NH₂, 6-NO₂
  • Properties : The nitro group is a strong electron-withdrawing group (EWG), reducing electron density at the carbonyl and increasing stability. Nitro groups may confer explosive or toxic properties, necessitating precautions like avoiding inhalation .

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

  • Molecular Formula: C₉H₁₀ClNO₂
  • Substituents : 2-NH₂, 3-Cl, 4-OCH₃
  • Properties : Chlorine (EWG) and methoxy (EDG) create a mixed electronic effect. Such compounds are often intermediates in heterocyclic synthesis.

1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethanone

  • Molecular Formula: C₁₂H₁₀ClNOS
  • Substituents : Thienyl ring with 3-NH₂ and 4-Cl-C₆H₄
  • Properties : The thiophene ring introduces π-conjugation and sulfur-based reactivity, differing from the linear SCN group in redox behavior.

1-(5-Amino-2,4-dihydroxyphenyl)ethanone

  • Molecular Formula: C₈H₉NO₃
  • Substituents : 5-NH₂, 2,4-OH
  • Properties: Multiple hydroxyl groups enhance solubility in polar solvents and acidity (pKa ~10 for phenolic -OH), contrasting with thiocyanate’s weak acidity (pKa ~1.1).

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
This compound C₉H₈N₂OS 204.24 4-NH₂, 3-SCN EWG at C3; potential SCN reactivity
1-(4-Amino-3-methylphenyl)ethanone C₉H₁₁NO 149.19 4-NH₂, 3-CH₃ EDG at C3; higher lipophilicity
1-(4-Amino-3-hydroxyphenyl)ethanone C₈H₉NO₂ 151.17 4-NH₂, 3-OH H-bonding; m.p. ~170–180°C
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 180.16 2-NH₂, 6-NO₂ Strong EWG; hazardous handling
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone C₉H₁₀ClNO₂ 215.64 2-NH₂, 3-Cl, 4-OCH₃ Mixed electronic effects
1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethanone C₁₂H₁₀ClNOS 267.73 3-NH₂, 5-(4-Cl-C₆H₄), thienyl Thiophene π-system; S-based reactivity

Key Findings and Implications

Substituent Effects: Electron-Withdrawing Groups (SCN, NO₂, Cl): Reduce electron density at the carbonyl, enhancing electrophilicity for nucleophilic additions or condensations. Thiocyanate’s pseudohalide nature may enable unique reactivity in cross-coupling or coordination chemistry. Electron-Donating Groups (CH₃, OCH₃): Increase solubility in organic solvents but reduce carbonyl reactivity. Hydroxyl Groups: Improve water solubility and thermal stability via hydrogen bonding .

Hazards :

  • Nitro-substituted analogs require stringent safety protocols (e.g., avoiding inhalation ). Thiocyanates may release cyanide under acidic or enzymatic conditions, though specific data are lacking in the evidence.

Applications: Amino-acetophenones serve as intermediates in drug synthesis (e.g., antimalarials, antivirals) . Thiophene derivatives are prevalent in materials science due to their conductive properties .

Biological Activity

1-(4-Amino-3-thiocyanatophenyl)ethanone, with the molecular formula C9H8N2OS, is an organic compound notable for its diverse applications in both chemical synthesis and biological research. Its unique structure, characterized by a thiocyanate group and an amino group, contributes to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

This compound can be synthesized through various methods, typically involving the reaction of 4-aminoacetophenone with thiocyanate. The compound's structure allows it to undergo several chemical reactions, including oxidation and substitution, which can lead to the formation of derivatives with different biological activities.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems:

  • Thiocyanate Group : This group can participate in nucleophilic reactions, making it reactive towards electrophilic centers in biological molecules.
  • Amino Group : The amino group can form hydrogen bonds and engage in various interactions with proteins and nucleic acids, potentially influencing cellular processes.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that these compounds could inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Properties

This compound has also been investigated for its anticancer effects. In vitro studies revealed that it could induce apoptosis in cancer cell lines by activating specific signaling pathways. This mechanism may involve the modulation of reactive oxygen species (ROS) levels and the activation of caspases.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiocyanate derivatives based on this compound. They evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents.

Case Study 2: Cancer Cell Apoptosis
Another significant study focused on the anticancer properties of this compound. Researchers treated various cancer cell lines with this compound and observed a dose-dependent increase in apoptosis markers. The study concluded that this compound could serve as a lead structure for developing novel anticancer therapies.

Comparative Analysis

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-(4-Amino-3-cyanophenyl)ethanoneCyanide group instead of thiocyanateLimited antimicrobial activity
1-(4-Amino-3-methylphenyl)ethanoneMethyl group instead of thiocyanateModerate cytotoxicity
1-(4-Amino-3-nitrophenyl)ethanoneNitro group instead of thiocyanateStronger cytotoxic effects

The presence of the thiocyanate group in this compound appears to enhance its reactivity and biological efficacy compared to other derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.